N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.31. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide and similar compounds have been investigated for their potential as corrosion inhibitors. For instance, a study by Sappani and Karthikeyan (2014) explored the use of furan derivatives in inhibiting mild steel corrosion in sulfuric acid solutions. These inhibitors demonstrate increased efficiency with higher concentrations but decreased efficiency at higher temperatures.
Chemical Synthesis
These compounds have been used in chemical synthesis, offering new strategies for preparing furan derivatives. Cui et al. (2018) developed an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, leading to sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018).
Antitumor Activity
This compound-related compounds have shown promise in antitumor activity. Owa et al. (2002) conducted a structure and gene expression relationship study on antitumor sulfonamides, revealing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many bioactive compounds .
Action Environment
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-17-12(11-5-3-7-18-11)9-14-19(15,16)10-4-2-6-13-8-10/h2-8,12,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVXTAJXWRFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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